molecular formula C7H4ClFO3 B568105 3-Fluoro-4,5-dihydroxybenzoyl chloride CAS No. 119735-22-7

3-Fluoro-4,5-dihydroxybenzoyl chloride

Cat. No.: B568105
CAS No.: 119735-22-7
M. Wt: 190.554
InChI Key: HQAGRLYXSYXSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS 119735-22-7) is a crystalline solid with a molecular weight of 190.554 g/mol and the molecular formula C₇H₄ClFO₃ . This compound is a highly functionalized aromatic reagent belonging to the class of halogenated aromatic acyl chlorides, characterized by a benzene ring core substituted with a fluorine atom at the 3-position, hydroxyl groups at both the 4- and 5-positions, and a highly reactive acyl chloride functional group . This unique architecture places it within the valuable category of polyfunctionalized aromatic compounds, where multiple different functional groups coexist on a single benzene ring system . The acyl chloride moiety serves as the primary reactive center, enabling facile nucleophilic acyl substitution reactions for the formation of amides, esters, and other carbonyl derivatives under mild conditions . The presence of the fluorine atom introduces distinctive electronic effects due to its high electronegativity, which activates the acyl chloride towards nucleophilic attack and influences the reactivity and regioselectivity of neighboring functional groups . The adjacent hydroxyl groups contribute to the compound's physical properties, forming an extensive hydrogen bonding network, and also function as directing groups in chemical reactions . In synthetic organic chemistry, this compound acts as a versatile building block for the construction of complex molecular architectures, including pharmaceutical intermediates and specialized materials . The strategic incorporation of fluorine atoms is a cornerstone of modern drug design, as it can dramatically improve metabolic stability, enhance bioavailability, and modify the pharmacokinetic profiles of drug candidates . In materials science, the combination of fluorine and hydroxyl substituents offers opportunities for developing advanced polymers and functional materials with tailored properties, influenced by hydrogen bonding and the enhanced chemical stability imparted by fluorine . Researchers should note that this compound is highly moisture-sensitive and requires strict handling protocols. All manipulations must be performed under anhydrous conditions, using glove boxes or Schlenk lines, and within a fume hood to avoid inhalation or contact . ATTENTION: This product is for research use only. It is not intended for human or veterinary use .

Properties

CAS No.

119735-22-7

Molecular Formula

C7H4ClFO3

Molecular Weight

190.554

IUPAC Name

3-fluoro-4,5-dihydroxybenzoyl chloride

InChI

InChI=1S/C7H4ClFO3/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,10-11H

InChI Key

HQAGRLYXSYXSNQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)F)C(=O)Cl

Synonyms

Benzoyl chloride, 3-fluoro-4,5-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Substituents Key Reactivity Features Reference
3-Fluoro-4,5-dihydroxybenzoyl chloride 3-F, 4-OH, 5-OH High polarity due to -OH; acidic protons (pKa ~8-10); reactive acyl chloride. -
3-Chloro-5-(trifluoromethyl)benzoyl chloride 3-Cl, 5-CF₃ CF₃ group enhances lipophilicity; Cl and CF₃ stabilize electrophilic center.
2,4,5-Trifluoro-3-methoxybenzoyl chloride 2-F, 4-F, 5-F, 3-OCH₃ Methoxy group reduces acidity compared to -OH; trifluoro substitution increases electrophilicity.
3,4,5-Trifluorobenzoyl chloride 3-F, 4-F, 5-F Three F atoms create strong electron-withdrawing effect; no H-bonding capability.
3-Chloro-2,4,5-trifluorobenzoyl fluoride 3-Cl, 2-F, 4-F, 5-F, COF Acyl fluoride group (COF) is more reactive than COCl; Cl and F substituents enhance stability.

Key Observations :

  • Hydroxyl groups in the target compound increase acidity and solubility compared to methoxy or trifluoromethyl analogs .
  • Fluorine substituents in all compounds enhance electrophilicity, but trifluoromethyl groups (CF₃) in 3-Chloro-5-(trifluoromethyl)benzoyl chloride provide greater steric bulk and lipophilicity .
  • Acyl fluorides (e.g., 3-Chloro-2,4,5-trifluorobenzoyl fluoride) exhibit higher reactivity than chlorides due to better leaving-group ability of fluoride .

Physical and Chemical Properties

Property This compound (Inferred) 3,4,5-Trifluorobenzoyl chloride 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Molecular Weight (g/mol) ~192.5 (calculated) 194.54 ~210.5 (calculated)
Melting Point Likely >150°C (due to H-bonding) Not reported Not reported
Solubility High in polar solvents (e.g., DMSO, water*) Low (lipophilic F substituents) Moderate (methoxy enhances solubility vs. CF₃)
Stability Hygroscopic; decomposes in moisture Stable under anhydrous conditions Stable with protective storage

*Hydroxyl groups enable solubility but may react with acyl chloride under aqueous conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-4,5-dihydroxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For moisture-sensitive reactions, refluxing in inert solvents (e.g., dichloromethane) under anhydrous conditions is critical. Stoichiometric ratios (e.g., 1:2 for benzoic acid to SOCl₂) and reaction duration (6–12 hours) significantly impact yield . Purification via vacuum distillation or column chromatography is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can hydroxyl groups be distinguished in NMR analysis?

  • Methodological Answer :

  • FT-IR : Confirm the acyl chloride C=O stretch near 1770–1810 cm⁻¹ and hydroxyl (-OH) stretches at 3200–3600 cm⁻¹.
  • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (~δ 10–12 ppm in DMSO-d₆) but may exchange with D₂O. Fluorine substituents cause splitting patterns in adjacent protons.
  • LC-MS : Verify molecular ion peaks and chlorine/fluorine isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use glove boxes or Schlenk lines for moisture-sensitive reactions.
  • Avoid inhalation/contact; employ fume hoods and PPE (nitrile gloves, lab coat).
  • In case of exposure, rinse with copious water and seek immediate medical attention. Contaminated equipment must be deactivated with ethanol/water mixtures before disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine, hydroxyl) influence the reactivity of benzoyl chlorides in nucleophilic acyl substitution?

  • Methodological Answer : Fluorine and hydroxyl groups increase electrophilicity at the carbonyl carbon by destabilizing the intermediate tetrahedral adduct. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but also increases hydrolysis susceptibility. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants under varying pH and solvent conditions .

Q. What strategies mitigate competing hydrolysis during coupling reactions involving this compound in aqueous media?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water.
  • Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the acyl chloride in situ.
  • Optimize reaction temperature (0–5°C slows hydrolysis) and stoichiometry (excess nucleophile) .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for Suzuki-Miyaura cross-couplings using this compound derivatives?

  • Methodological Answer :

  • Control experiments : Compare catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity.
  • Kinetic profiling : Use HPLC or GC-MS to track intermediate formation and side products.
  • Computational modeling : DFT studies can elucidate electronic effects of substituents on oxidative addition/reductive elimination steps .

Q. What methodological considerations apply when using this compound to probe enzyme-substrate interactions in fluorinated drug discovery?

  • Methodological Answer :

  • Fluorine labeling : Use ¹⁹F NMR to track metabolic stability or binding kinetics.
  • Crystallography : Co-crystallize target enzymes (e.g., hydrolases) with acylated intermediates to resolve active-site interactions.
  • Activity assays : Compare IC₅₀ values against non-fluorinated analogs to quantify fluorine’s electronic effects .

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